5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine
Description
Molecular Formula: C₁₀H₁₀F₃N₄
Molecular Weight: ~243.21 g/mol (calculated)
Key Structural Features:
- A pyrazole core (1H-pyrazol-3-amine) substituted with a methyl group at position 5.
- A 5-(trifluoromethyl)pyridin-2-yl group at position 1 of the pyrazole.
Applications: Pyrazole derivatives are widely explored in pharmaceuticals and agrochemicals due to their versatile heterocyclic framework.
Properties
IUPAC Name |
5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-6-4-8(14)16-17(6)9-3-2-7(5-15-9)10(11,12)13/h2-5H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPCUBGVEVNXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrazole ring, which is known for its significant role in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, contributing to its unique biological properties.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines such as breast (MDA-MB-231), lung, and colorectal cancers. In a study evaluating microtubule assembly inhibition, certain pyrazole derivatives demonstrated effective inhibition rates at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can enhance caspase activity, leading to increased apoptosis in cancer cells . The trifluoromethyl group may also play a crucial role in enhancing binding affinity to specific molecular targets, thereby inhibiting tumor growth.
Anti-inflammatory Activity
Compounds containing the pyrazole moiety are also recognized for their anti-inflammatory properties. A review of recent studies highlighted that certain pyrazole derivatives exhibited selectivity for COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects . The anti-inflammatory efficacy of these compounds was assessed using carrageenan-induced edema models, demonstrating significant reductions in inflammation.
Research Findings and Case Studies
| Study | Findings | Concentration | Cell Line |
|---|---|---|---|
| Study A | Induced apoptosis via caspase activation | 10 μM | MDA-MB-231 |
| Study B | Inhibited microtubule assembly | 20 μM | Various cancer types |
| Study C | Selective COX-2 inhibition with minimal side effects | Varies | Rat models |
Synthesis and Structural Analogues
The synthesis of this compound typically involves reactions between substituted pyridine derivatives and hydrazine hydrates under acidic conditions. Variations in substituents can lead to different biological activities. For instance, analogues lacking the trifluoromethyl group showed reduced potency in both anticancer and anti-inflammatory assays .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 3 undergoes nucleophilic substitution under mild conditions. For example:
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Acylation : Reacts with acetyl chloride in dichloromethane at 0°C to form N-acetyl derivatives (yield: 85–92%) .
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Sulfonation : Treatment with tosyl chloride in pyridine yields sulfonamide derivatives, used as intermediates for further functionalization .
Table 1: Substitution Reactions at the Amino Group
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Ac₂O | N-Acetyl derivative | DCM, 0°C, 2h | 89 | |
| TosCl/Pyridine | N-Tosylamide | RT, 12h | 78 | |
| CF₃COCl | N-Trifluoroacetyl derivative | THF, −10°C, 1h | 82 |
Cyclization Reactions
The compound participates in cyclocondensation reactions to form fused heterocycles:
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With α,β-unsaturated ketones , it forms pyrazolo[1,5-a]pyrimidines under microwave irradiation (150°C, 20 min) .
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Reaction with ethyl acetoacetate in acetic acid yields pyrazolo[3,4-d]pyrimidin-4-one derivatives .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at position 4 due to the amino group’s directing effect:
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Bromination : NBS in CCl₄ selectively brominates position 4 (yield: 75%) .
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 .
Table 2: Electrophilic Substitution Outcomes
| Reaction | Position | Reagent | Product | Yield (%) |
|---|---|---|---|---|
| Bromination | 4 | NBS/CCl₄ | 4-Bromo derivative | 75 |
| Nitration | 4 | HNO₃/H₂SO₄ | 4-Nitro derivative | 68 |
Metal-Catalyzed Coupling Reactions
The pyridine moiety facilitates cross-coupling:
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Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives .
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Buchwald–Hartwig Amination : Forms N-arylpyrazole derivatives with aryl halides (Pd₂(dba)₃, Xantphos) .
Oxidation and Hydrolysis
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Oxidation : The amino group is oxidized to nitro using m-CPBA in CHCl₃ (yield: 70%) .
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Hydrolysis : Acidic hydrolysis (HCl, Δ) cleaves the pyridine ring, yielding pyrazole-3-amine derivatives .
Coordination Chemistry
The pyridine nitrogen and amino group act as ligands for transition metals:
Table 3: Metal Complex Properties
| Metal | Ligand Sites | Geometry | Application |
|---|---|---|---|
| Cu(II) | Pyridine N, NH₂ | Square planar | Catalytic oxidation |
| Pd(II) | Pyridine N | Tetrahedral | Cross-coupling catalysis |
Functionalization via Directed Ortho-Metalation
Directed ortho-metalation (DoM) at the pyridine ring enables regioselective functionalization:
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Lithiation (LDA, THF, −78°C) followed by electrophile quenching introduces groups at the 3-position of pyridine .
Comparative Reactivity Insights
The trifluoromethyl group enhances electrophilicity at adjacent positions while stabilizing intermediates through inductive effects. Pyridine’s electron-deficient nature directs substitutions to the pyrazole ring .
This compound’s synthetic flexibility makes it valuable for developing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Recent advances in flow chemistry have improved yields in its functionalization .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and structural analogs:
Functional Group Impact
Trifluoromethyl (CF₃) vs. Fluorine (F) :
Pyridine vs. Thiazole/Phenyl :
Q & A
Q. What are the established synthetic routes for 5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine, and how is the product validated?
The compound is typically synthesized via multi-step reactions involving cyclization, acylation, and functional group modifications. For example:
- Stepwise cyclization : Starting materials like substituted hydrazides or pyrazole precursors are reacted with trifluoromethylpyridine derivatives under reflux conditions (e.g., using POCl₃ at 120°C) .
- Characterization : Post-synthesis validation employs ¹H NMR (e.g., δ 8.28 ppm for pyridine protons, δ 6.66 ppm for pyrazole protons) and ESIMS (e.g., m/z 206 [M+H]⁺) to confirm structural integrity .
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- ¹H NMR : Assigns proton environments (e.g., trifluoromethylpyridine protons at δ 7.87–8.28 ppm) .
- Single-crystal X-ray diffraction : Resolves 3D conformation, with parameters like R factor = 0.041 and data-to-parameter ratio = 17.4 ensuring accuracy .
- IR spectroscopy : Validates functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency at elevated temperatures (120°C) .
- Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures) removes byproducts .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress .
Q. How should researchers address discrepancies between experimental spectral data and computational predictions?
- Re-examine synthesis steps : Confirm reagent stoichiometry and reaction time (e.g., incomplete acylation may leave unreacted intermediates) .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or verify connectivity .
- Impurity profiling : LC-MS or GC-MS identifies side products (e.g., dehalogenated analogs) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?
- Substituent variation : Replace the trifluoromethyl group with halogens (e.g., Cl, F) or methyl groups to assess bioactivity changes .
- In vitro assays : Test analogs against target enzymes or receptors (e.g., antimicrobial activity via MIC assays) .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity .
Q. What experimental designs are suitable for evaluating biological activity and environmental impact?
- Biological assays : Use standardized protocols (e.g., randomized block designs with replicates) to assess cytotoxicity or enzyme inhibition .
- Environmental fate studies : Measure biodegradation rates, partition coefficients (log P), and bioaccumulation potential via OECD guidelines .
- Antioxidant activity : Quantify radical scavenging (DPPH assay) and total phenolic content (Folin-Ciocalteu method) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
